molecular formula C20H30O5 B4947231 Diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate

Diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate

Cat. No.: B4947231
M. Wt: 350.4 g/mol
InChI Key: XTHVYELIGGNAPX-UHFFFAOYSA-N
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Description

Diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate is an organic compound with the molecular formula C20H30O5 It is a derivative of malonic acid and features a phenoxy group substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate typically involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst, followed by the alkylation of the resulting diethyl malonate with 5-(3,5-dimethylphenoxy)pentyl bromide. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form carboxylic acids.

    Reduction: Can be reduced to form alcohols.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and ethers

Scientific Research Applications

Diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group allows for specific binding interactions, while the ester groups facilitate hydrolysis and subsequent release of active metabolites. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate
  • Diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate
  • Diethyl [5-(3-methoxyphenoxy)pentyl]malonate

Uniqueness

Diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties and applications compared to its analogs.

Properties

IUPAC Name

diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-5-23-19(21)18(20(22)24-6-2)10-8-7-9-11-25-17-13-15(3)12-16(4)14-17/h12-14,18H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHVYELIGGNAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC(=CC(=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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